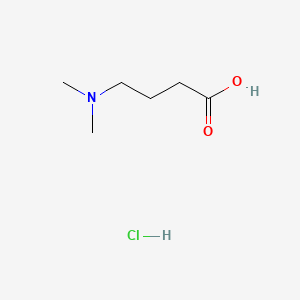

4-(Dimethylamino)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(dimethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTALXUBMCLWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507054 | |

| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69954-66-1 | |

| Record name | 69954-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)butanoic Acid Hydrochloride (CAS 69954-66-1): Properties, Synthesis, and Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 4-(Dimethylamino)butanoic acid hydrochloride. It delves into the compound's physicochemical properties, outlines a representative synthetic protocol, details methods for analytical characterization, and discusses its established and potential applications in scientific research.

Introduction and Core Concepts

This compound, with CAS number 69954-66-1, is a derivative of gamma-aminobutyric acid (GABA) where the primary amine is substituted with a dimethyl group.[1] Also known as 4-(dimethylamino)butyric acid hydrochloride, it is a white to light yellow crystalline solid soluble in water.[2] While not a widely studied compound in terms of biological activity, its primary utility lies in its role as a building block or intermediate in chemical synthesis, particularly in peptide chemistry.[3][4] Its structural similarity to GABA, a major inhibitory neurotransmitter in the central nervous system, suggests potential for exploration in neuropharmacology.[1] This guide aims to provide a thorough technical overview for its practical application in a laboratory setting.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is fundamental to its application. Key physicochemical data are summarized below.

| Property | Value | References |

| CAS Number | 69954-66-1 | [2][5] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [2][5] |

| Molecular Weight | 167.63 g/mol | [2][5] |

| Appearance | White to light yellow powder or crystal | [2][6] |

| Melting Point | 153-155 °C | [2] |

| Purity | Typically ≥95-98% | [2][5] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area under an inert atmosphere. | [7][8] |

| Sensitivity | Hygroscopic, Air Sensitive | [8] |

| SMILES | CN(C)CCCC(=O)O.Cl | [9] |

| InChI Key | RDTALXUBMCLWBB-UHFFFAOYSA-N | [10] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when scaling up. A common synthetic route involves the reductive amination of a suitable precursor. Below is a representative, conceptual protocol.

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the dimethylamino group followed by conversion to the hydrochloride salt for improved stability and handling.

Caption: Conceptual workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutyric acid (1 equivalent) in an appropriate solvent like methanol.

-

Methylation: Cool the solution in an ice bath. Add aqueous formaldehyde (2.5 equivalents) dropwise, keeping the temperature below 10 °C.

-

Reduction: Slowly add a reducing agent such as sodium borohydride (2-3 equivalents) in portions. The reaction is exothermic and may produce gas; careful addition is critical.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding hydrochloric acid to neutralize excess reducing agent and adjust the pH to acidic (pH ~2).

-

Purification (Free Base): Evaporate the solvent under reduced pressure. The resulting residue contains the crude product. Further purification can be achieved through recrystallization or column chromatography.

-

Salt Formation: Dissolve the purified 4-(Dimethylamino)butanoic acid free base in a minimal amount of a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized or purchased compound is a critical step in any research workflow. Standard analytical techniques are employed for this purpose.

Analytical Workflow Overview

Caption: Standard analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system can be used. A typical starting point is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or water at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A certificate of analysis for a commercial sample shows a purity of ≥98.0% as determined by NMR.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton environment of the molecule. For this compound in D₂O, one would expect to see:

-

A singlet corresponding to the six protons of the two methyl groups on the nitrogen.

-

Multiplets corresponding to the six protons of the three methylene groups (-CH₂-) in the butyl chain. A certificate of analysis will typically confirm that the ¹H NMR spectrum is consistent with the compound's structure.[11]

Research Applications and Future Directions

The primary documented use of this compound is as a biochemical reagent in solution-phase peptide synthesis.[2][3][4] It serves as an unnatural amino acid derivative that can be incorporated into peptide chains to modify their structure and function.[2]

Potential Areas of Investigation:

-

Neuroscience Research: Due to its structural similarity to GABA, this compound could be investigated for its potential to modulate neurotransmitter activity.[2] While research is limited, related compounds have been explored for anticonvulsant and neuroprotective effects.[2] It could serve as a tool compound to study the structure-activity relationships of the GABAergic system.

-

Medicinal Chemistry Building Block: The compound is a versatile intermediate. The carboxylic acid and the tertiary amine functionalities allow for a wide range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules and potential drug candidates.[8] For instance, it is listed as an impurity of Neratinib, a kinase inhibitor, indicating its potential use in related synthetic pathways.[8]

-

Peptidomimetics: Researchers can use this compound to create peptidomimetics, which mimic the structure of natural peptides.[2] These are valuable tools for studying protein-protein interactions and for developing new therapeutic agents with improved stability and bioavailability.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

-

Hazards: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12][13]

-

Precautions: Use with adequate ventilation, preferably in a chemical fume hood.[7][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid breathing dust and minimize dust generation.[7][12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7] The compound is hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[8]

Conclusion

This compound is a specialized chemical reagent with established utility in peptide synthesis. Its value extends into its potential as a versatile building block in medicinal chemistry and as a tool for neuropharmacological research, owing to its structural relationship with GABA. This guide provides the foundational technical knowledge required for its effective and safe use in a research and development setting.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE CAS#: 69954-66-1. Retrieved from [Link]

- Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.

- Google Patents. (n.d.). EP2268606B1 - 4-dimethylaminobutyric acid derivatives.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 69954-66-1 [smolecule.com]

- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 69954-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 69954-66-1 | this compound | Amines | Ambeed.com [ambeed.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 5G | Labscoop [labscoop.com]

4-(Dimethylamino)butanoic acid hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-(Dimethylamino)butanoic Acid Hydrochloride

Introduction

This compound, also known as 4-(Dimethylamino)butyric acid hydrochloride, is a specialized chemical compound with significant utility in both biochemical research and pharmaceutical development. While not an active therapeutic agent itself, it serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and neuropharmacology. This guide provides a comprehensive overview of its chemical properties, primary applications, and essential handling protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of 4-(Dimethylamino)butanoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various reaction conditions. Its fundamental properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2][3] |

| Linear Formula | (CH₃)₂N(CH₂)₃CO₂H·HCl | |

| Molecular Weight | 167.63 g/mol | [1][4] |

| CAS Number | 69954-66-1 | [1][3] |

| IUPAC Name | 4-(dimethylamino)butanoic acid;hydrochloride | [3] |

| Synonyms | 4-(Dimethylamino)butyric acid hydrochloride, 3-Carboxy-N,N-dimethyl-1-propanaminium chloride | [2][3] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1][5] |

| Melting Point | 153-155 °C (lit.) | [1] |

| Hygroscopicity | Hygroscopic; sensitive to moisture | [1][3] |

| InChI Key | RDTALXUBMCLWBB-UHFFFAOYSA-N | [3] |

| SMILES | CN(C)CCCC(=O)O.Cl | [3] |

Part 2: Applications in Research and Pharmaceutical Synthesis

The utility of this compound is primarily centered on its bifunctional nature, possessing both a carboxylic acid and a tertiary amine. This structure makes it a valuable reagent in multi-step organic synthesis.

Primary Application: Solution-Phase Peptide Synthesis

The most prominent application of this compound is as a building block in solution-phase peptide synthesis.[6][7] Peptides are fundamental to numerous biological processes, and their synthesis is a cornerstone of drug discovery and biochemical research. In this context, the compound acts as a non-natural amino acid derivative that can be incorporated into a growing peptide chain to modify its structure, stability, or biological activity.

The general workflow involves the selective coupling of the carboxylic acid group of this compound with the free amino group of another amino acid or peptide fragment. The tertiary amine of the butanoic acid derivative remains as a functional handle for further modifications or to influence the overall properties of the final peptide.

Caption: Workflow for incorporating the compound in peptide synthesis.

Role as a Pharmaceutical Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system.[3][8] For instance, the structurally related compound 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal is a key building block for commercially significant anti-migraine drugs such as sumatriptan, zolmitriptan, and rizatriptan.[9] The butanoic acid moiety provides a flexible four-carbon spacer that is often optimal for binding to specific biological targets.

Caption: Role as an intermediate in multi-step API synthesis.

Exploratory Research Areas

Beyond established synthetic applications, research has suggested potential biological activities for this compound, warranting further investigation. Studies have explored its possible roles in:

-

Neuroprotection: Investigating its effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6]

-

Anticonvulsant Activity: Examining its potential to modulate neurotransmitter activity in the brain, which may be relevant for conditions like epilepsy.[6]

These areas remain largely preclinical but highlight the potential for developing novel therapeutics derived from this chemical scaffold.

Part 3: Experimental Protocols and Safe Handling

General Protocol for Use in Peptide Coupling

The following is a representative, step-by-step methodology for using this compound in a standard solution-phase peptide coupling reaction.

Objective: To couple this compound to the N-terminus of a peptide sequence.

Materials:

-

This compound

-

N-terminally deprotected peptide

-

Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Quenching solution and extraction solvents (e.g., saturated sodium bicarbonate, ethyl acetate)

Methodology:

-

Solubilization: Dissolve the N-terminally deprotected peptide in a minimal amount of anhydrous DMF in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a separate flask, dissolve 1.2 equivalents of this compound, 1.2 equivalents of the coupling agent (e.g., HBTU), and 2.5 equivalents of DIPEA in anhydrous DMF. The base (DIPEA) is crucial to neutralize the hydrochloride salt and facilitate the reaction.

-

Activation: Allow the mixture from Step 2 to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated acid mixture dropwise to the peptide solution from Step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting peptide is consumed (typically 2-4 hours).

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid, saturated bicarbonate, and brine to remove unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using flash column chromatography or preparative HPLC to obtain the desired final peptide.

-

Safety, Storage, and Handling

As a laboratory chemical, this compound requires careful handling to ensure user safety and maintain compound integrity.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[11]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[11]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][11]

-

-

Handling Procedures:

-

Storage Conditions:

Conclusion

This compound is a versatile and valuable reagent for professionals in chemical and pharmaceutical sciences. Its well-defined physicochemical properties and established role in peptide synthesis and as a precursor for complex APIs make it a staple in the synthetic chemist's toolkit. Adherence to proper handling and storage protocols is essential to ensure both the safety of laboratory personnel and the successful outcome of experimental work. Continued exploration into its biological activities may further expand its importance in the development of novel therapeutics.

References

-

Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. Cole-Parmer. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound - High purity. Georganics. [Link]

- An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.

Sources

- 1. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1 [chemicalbook.com]

- 2. 4-Dimethylaminobutyric acid hydrochloride | 69954-66-1 [chemnet.com]

- 3. 4-Dimethylaminobutyric acid hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. Buy this compound | 69954-66-1 [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [myskinrecipes.com]

- 9. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)butanoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the journey of a drug molecule from discovery to clinical application. For a compound like 4-(Dimethylamino)butanoic acid hydrochloride, which has potential applications in various research areas, understanding its solubility profile is a prerequisite for:

-

Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the drug's solubility.

-

Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Poor solubility can lead to low and variable bioavailability.

-

Process Chemistry: Solubility data is essential for designing efficient crystallization, purification, and separation processes.

-

In Vitro and In Vivo Studies: The preparation of stock solutions and dosing formulations for biological assays requires precise knowledge of solubility.

This guide will provide the necessary theoretical framework and practical tools to empower researchers to navigate the challenges associated with the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| Melting Point | 153-155 °C | |

| Appearance | White to light yellow powder/crystal | [1] |

| General Solubility | Soluble in water and polar solvents. | [1] |

The structure of this compound reveals key features that govern its solubility. It possesses a carboxylic acid group, a tertiary amine, and is supplied as a hydrochloride salt. This combination of a zwitterionic potential (in its free base form) and its salt nature dictates its interaction with different solvents. The presence of the hydrochloride salt significantly enhances its polarity and its propensity to dissolve in polar solvents, particularly water.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of several factors:

-

Solvent Polarity: Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the ionic nature of this compound, it is expected to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The solubility in these solvents will depend on the specific interactions with the solute.

-

Non-Polar Solvents (e.g., hexane, toluene) lack a significant dipole moment and interact primarily through weaker van der Waals forces. The solubility of the highly polar this compound is expected to be very low in these solvents.

-

-

pH: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. This compound is the salt of a weak base (the dimethylamino group) and a weak acid (the carboxylic acid group). In aqueous solution, the pH will influence the equilibrium between the charged and neutral species, thereby affecting solubility.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this relationship must be determined experimentally for each solute-solvent system.

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public database for the solubility of this compound in various organic solvents, this section provides detailed, field-proven protocols for its experimental determination. The choice of method often depends on the required throughput and the specific research question.

The Equilibrium Solubility (Shake-Flask) Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Protocol:

-

Preparation:

-

Add an excess of this compound to a clear glass vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve with known concentrations of the compound in the same solvent must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so precise temperature control is essential for reproducible results.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to erroneously high solubility values.

-

Validated Analytical Method: Guarantees the accuracy and precision of the concentration measurement.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow of the Equilibrium Solubility (Shake-Flask) Method.

The Solvent Addition (Clear Point) Method: A Faster Approach

This method is particularly useful for rapid screening of solubility in different solvents.

Principle: A known amount of the solute is suspended in a small volume of a non-solvent or a poor solvent. A good solvent is then titrated into the suspension until the last solid particle dissolves, which is known as the "clear point."

Experimental Protocol:

-

Preparation:

-

Accurately weigh a known amount of this compound into a vial.

-

Add a small, known volume of a solvent in which the compound is sparingly soluble.

-

-

Titration:

-

While stirring, slowly add a good solvent from a burette or a syringe pump at a constant rate.

-

Continuously monitor the suspension for the disappearance of the last solid particles. The point at which the solution becomes completely clear is the clear point.

-

-

Calculation:

-

Record the total volume of the good solvent added.

-

The solubility is calculated based on the total volume of the solvent mixture and the initial mass of the solute.

-

Causality Behind Experimental Choices:

-

Slow Titration Rate: Ensures that the system remains close to equilibrium and allows for accurate determination of the clear point.

-

Constant Stirring: Facilitates dissolution and ensures a homogeneous suspension.

Expected Solubility Trends of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of polar functional groups allow for strong hydrogen bonding and ion-dipole interactions with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation and anion of the salt. |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO and DMF, and their ability to solvate the ionic compound will be correspondingly lower. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions. |

Relationship between Solvent Polarity and Expected Solubility:

Caption: Predicted correlation between solvent polarity and solubility.

Conclusion: Empowering Researchers with Foundational Knowledge and Practical Tools

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is currently lacking, this should not be a barrier to research and development. By understanding the underlying physicochemical principles and by employing the robust experimental protocols detailed herein, researchers are well-equipped to generate the specific solubility data required for their applications. This approach not only provides the necessary information but also fosters a deeper understanding of the compound's behavior, ultimately contributing to more informed and successful scientific endeavors.

References

Sources

4-(Dimethylamino)butanoic acid hydrochloride melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the melting and boiling points of this compound (CAS Number: 69954-66-1), a key intermediate in various synthetic applications, including peptide synthesis.[1][2] As a senior application scientist, this document is structured to offer not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Introduction to this compound

This compound is a white to off-white crystalline solid.[2][3][4] Its molecular structure consists of a butanoic acid backbone with a dimethylamino group at the 4-position, supplied as a hydrochloride salt. This structure makes it a valuable building block in organic synthesis.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 69954-66-1 | [2][3][4][5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][3][5] |

| Molecular Weight | 167.63 g/mol | [2][5][6] |

| Appearance | White to pale cream/light yellow powder or crystal | [2][3][4] |

| Melting Point | 148-155 °C | [2][3][4][5] |

| Boiling Point | Not Applicable (Decomposes) | |

| Solubility | Soluble in water and polar solvents | [2] |

| Hygroscopicity | Hygroscopic | [2][4][5] |

In-Depth Analysis of the Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various suppliers report a melting point range, which is consolidated to be approximately 148-155 °C .

-

Thermo Fisher Scientific: 148-154°C[3]

-

Sigma-Aldrich: 153-155 °C[1]

-

Smolecule: 153-155°C[2]

-

ChemicalBook: 153-155 °C[5]

-

TCI Chemicals: 151.0 to 155.0 °C[4]

The slight variations in the reported ranges can be attributed to differences in the purity of the material and the analytical method used for determination. A narrow melting range, typically less than 2°C, is indicative of a high-purity substance.[7] Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.

Boiling Point Considerations: Thermal Decomposition

A boiling point is not a relevant physical constant for this compound. As an ionic salt, it possesses strong electrostatic interactions within its crystal lattice. Upon heating to high temperatures, the energy supplied will cause the compound to decompose chemically before it can reach a boiling point. Therefore, a boiling point is not reported for this substance.

Experimental Protocol: Melting Point Determination

The following is a detailed, field-proven methodology for the accurate determination of the melting point of this compound using the capillary method.

Rationale for Methodological Choices

The capillary melting point technique is a simple, rapid, and cost-effective method for assessing the purity of a crystalline compound.[7] The key to an accurate determination lies in meticulous sample preparation and precise control of the heating rate. A finely powdered, dry sample ensures uniform heat transfer, while a slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[7] If necessary, dry the sample in a desiccator.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. This is crucial for consistent packing and efficient heat transfer.[7]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until the sample is packed to a height of 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point (e.g., 10-20°C below the lower end of the expected range).

-

Once the temperature is within this range, reduce the heating rate to 1-2°C per minute. A slow rate is critical for accuracy.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Verification and Repetition:

-

For a self-validating system, repeat the measurement with a fresh sample in a new capillary tube to ensure reproducibility.

-

Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point of this compound is a well-defined parameter, consistently reported in the range of 148-155 °C, which serves as a reliable indicator of its identity and purity. A boiling point is not applicable due to the thermal decomposition of the salt at elevated temperatures. The provided experimental protocol offers a robust and verifiable method for determining the melting point, essential for quality control in research and development settings.

References

-

Georganics. This compound - High purity | EN. [Link]

-

CAS Common Chemistry. Trichloro-2-propen-1-ylsilane. [Link]

-

University of Colorado Boulder. DETERMINATION OF MELTING POINTS. [Link]

-

Amity University. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

Sources

- 1. 4-(Dimethylamino)butyric acid 98 69954-66-1 [sigmaaldrich.com]

- 2. Buy this compound | 69954-66-1 [smolecule.com]

- 3. A16610.06 [thermofisher.com]

- 4. This compound | 69954-66-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1 [chemicalbook.com]

- 6. 4-(Dimethylamino)butyric acid 98 69954-66-1 [sigmaaldrich.com]

- 7. uomus.edu.iq [uomus.edu.iq]

1H NMR spectrum of 4-(Dimethylamino)butanoic acid hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Dimethylamino)butanoic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction: Elucidating Molecular Structure with Precision

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocal structure elucidation and purity assessment. This guide provides a detailed technical analysis of the proton (¹H) NMR spectrum of this compound (DMABA-HCl). As a molecule possessing a protonated tertiary amine and a carboxylic acid, its spectral features offer a compelling case study in understanding the influence of charged functional groups on proton chemical environments.

This document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its NMR spectrum, explains the rationale behind the experimental protocol, and provides a framework for interpreting the data with confidence. The molecular formula of this compound is C₆H₁₄ClNO₂ with a molecular weight of 167.63 g/mol .[1][2][3]

Experimental Protocol: A Foundation for High-Quality Data

The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. The protocol described below is designed to be a self-validating system, minimizing artifacts and ensuring spectral clarity.

Rationale for Solvent Selection

This compound is a salt, rendering it highly polar and soluble in polar solvents. Deuterium oxide (D₂O) is the solvent of choice for this analysis for several key reasons:

-

Solubility: It readily dissolves the polar hydrochloride salt.

-

Signal Avoidance: As a deuterated solvent, it does not produce large signals in the ¹H NMR spectrum that could obscure the analyte's resonances.[4][5][6]

-

Proton Exchange: D₂O will exchange with the labile protons of the carboxylic acid (-COOH) and the protonated amine (-N⁺H-). This simplifies the spectrum by removing their signals and any associated coupling, allowing for an unambiguous analysis of the C-H framework.

An alternative solvent for amine hydrochlorides is DMSO-d₆, which would allow for the observation of the exchangeable N-H and O-H protons, though these often appear as broad signals.[7][8] For the purpose of clear structural confirmation of the carbon skeleton, D₂O is superior.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the weighed solid into a clean vial. Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

-

Homogenization: Vortex the vial for 30-60 seconds to ensure complete dissolution of the solid. The solution should be clear and colorless.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution directly into a 5 mm NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

-

Final Volume: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm, consistent with the detection region of the spectrometer's probe.

-

Capping: Cap the NMR tube securely to prevent contamination or changes in concentration due to evaporation.

NMR Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 500 MHz) is recommended for optimal signal dispersion.

-

Technique: A standard one-dimensional ¹H NMR spectrum is acquired.

-

Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal (typically around 4.79 ppm in D₂O).

-

Referencing: The spectrum should be referenced. While an internal standard like DSS can be used, it is common practice to reference the residual HDO peak to 4.79 ppm.[9]

Spectral Analysis: Decoding the Molecular Fingerprint

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The protonation of the dimethylamino group to form a quaternary ammonium salt is the most significant electronic feature.[7][8] The resulting positive charge strongly deshields adjacent protons, causing their signals to appear further downfield (at a higher ppm value) than they would in the neutral amine.

Molecular Structure and Proton Environments

The diagram below illustrates the unique proton environments within the molecule, which directly correspond to the signals observed in the spectrum.

Caption: Structure of this compound with key proton groups labeled (a-d).

¹H NMR Data Summary

The following table provides a comprehensive summary of the expected signals in the ¹H NMR spectrum of the compound in D₂O.

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂ -COOH | a | ~2.45 | Triplet (t) | 2H | ~7.3 |

| -CH₂-CH₂ -CH₂- | b | ~2.05 | Quintet (quin) | 2H | ~7.5 |

| N⁺H(CH₃)₂-CH₂ - | c | ~3.10 | Triplet (t) | 2H | ~7.7 |

| N⁺H(CH₃ )₂- | d | ~2.90 | Singlet (s) | 6H | N/A |

Detailed Peak-by-Peak Interpretation

-

Signal (d) at ~2.90 ppm (Singlet, 6H): This singlet integrates to six protons and is assigned to the two equivalent methyl groups attached to the nitrogen atom. Its downfield position is a direct consequence of the adjacent positively charged nitrogen, which withdraws electron density and deshields these protons. As there are no adjacent protons, the signal is a singlet.

-

Signal (c) at ~3.10 ppm (Triplet, 2H): This signal, integrating to two protons, is the most downfield of the methylene groups. It is assigned to the CH₂ group directly attached to the protonated nitrogen (C4). The strong inductive effect of the N⁺ center causes significant deshielding. The signal appears as a triplet due to coupling with the two adjacent protons on C3 (n+1 = 2+1 = 3 lines). The typical coupling constant for vicinal protons in a flexible alkyl chain is around 6-8 Hz.[10]

-

Signal (a) at ~2.45 ppm (Triplet, 2H): This triplet corresponds to the two protons on the carbon alpha to the carboxylic acid group (C2). The carbonyl group is electron-withdrawing, deshielding these protons and shifting them downfield. This signal is split into a triplet by the two neighboring protons on C3.

-

Signal (b) at ~2.05 ppm (Quintet, 2H): This signal, integrating to two protons, is assigned to the central methylene group (C3). It is the most upfield (least deshielded) of the methylene signals as it is furthest from the primary electron-withdrawing groups. It is coupled to two protons on C2 and two protons on C4. According to the n+1 rule, it should be split into a quintet (n+1 = 4+1 = 5 lines). Often, if the coupling constants are slightly different, this may appear as a more complex multiplet.

Conclusion

The ¹H NMR spectrum of this compound provides a classic and instructive example of structural analysis. By systematically evaluating the four key parameters—chemical shift, integration, multiplicity, and coupling constants—one can confidently assign every proton in the molecule. The pronounced downfield shifts of the protons adjacent to the protonated nitrogen serve as a powerful confirmation of the hydrochloride salt's formation and its electronic influence. This guide provides researchers with the foundational knowledge and practical protocol to acquire and interpret high-quality NMR data for this and structurally related compounds, ensuring accuracy and integrity in their scientific endeavors.

References

- BenchChem. A Comparative Analysis of NMR Chemical Shifts for α-Aminobutyric Acid and Other Aliphatic Amino Acids.

- ChemicalBook. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1.

- Georganics. This compound - High purity.

- Sigma-Aldrich. 4-(Dimethylamino)butyric acid hydrochloride, 98%.

- Fisher Scientific. 4-Dimethylaminobutyric acid hydrochloride, 98%.

- TCI Chemicals. This compound.

- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.

- Labinsights. Selection Guide on Deuterated Solvents for NMR.

- University of Calgary. Ch 13 - Coupling.

- Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility.

- University of Puget Sound. NMR Sample Preparation.

Sources

- 1. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1 [chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 4-Dimethylaminobutyric acid hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Dimethylamino)butanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 4-(Dimethylamino)butanoic acid hydrochloride (DMABA-HCl). While direct experimental evidence detailing its specific molecular interactions remains to be fully elucidated, this document synthesizes the existing biochemical and pharmacological knowledge to propose a logical framework for its potential neuroactive properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology. We will delve into its potential role as a gamma-aminobutyric acid (GABA) precursor, its theoretical ability to cross the blood-brain barrier, and its suggested, though not yet fully characterized, neuroprotective and anticonvulsant effects. This document aims to serve as a foundational resource, highlighting both the theoretical pathways and the critical knowledge gaps that warrant further investigation.

Introduction to this compound (DMABA-HCl)

This compound is a synthetic amino acid derivative that has garnered interest in the scientific community for its potential applications in neuroscience.[1] Primarily, it is recognized and utilized as a building block in solution-phase peptide synthesis.[1] However, preliminary research and its structural similarity to endogenous neurochemicals suggest potential therapeutic applications, including anticonvulsant and neuroprotective effects.[1] This guide will explore the plausible mechanisms that may underlie these potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Primary Application | Solution-phase peptide synthesis | [1] |

The Central Hypothesis: A Prodrug for the GABAergic System

The principal hypothesis surrounding the mechanism of action of DMABA-HCl is its potential role as a prodrug or precursor to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] This hypothesis is predicated on the structural resemblance of DMABA-HCl to GABA and the established metabolic pathways for GABA synthesis.

The GABA Shunt: The Endogenous Pathway for GABA Synthesis

GABA in the brain is primarily synthesized via a metabolic pathway known as the GABA shunt.[3] This pathway is a closed-loop process that begins with the principal excitatory neurotransmitter, glutamate. The key enzymatic step is the irreversible α-decarboxylation of L-glutamic acid to GABA, catalyzed by the enzyme glutamic acid decarboxylase (GAD) , which requires pyridoxal-5'-phosphate as a cofactor.[1][4]

Hypothesized Metabolic Conversion of DMABA-HCl to GABA

It is postulated that DMABA-HCl, upon entering the central nervous system, could be metabolized to yield GABA. This would likely involve a two-step enzymatic process:

-

Demethylation: The N,N-dimethyl group of DMABA would need to be removed to yield 4-aminobutanoic acid (GABA). This enzymatic demethylation could potentially be carried out by cytochrome P450 enzymes or other demethylases present in the brain.

-

Entry into the GABA Pool: The resulting GABA molecule would then contribute to the overall pool of this inhibitory neurotransmitter, thereby potentiating GABAergic neurotransmission.

Figure 1: Hypothesized pathway of DMABA-HCl acting as a GABA prodrug.

Blood-Brain Barrier Permeability: A Critical Prerequisite

For any centrally acting agent, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Physicochemical Properties Favoring BBB Penetration

Generally, molecules with a molecular weight of less than 400-500 Daltons and high lipid solubility are more likely to passively diffuse across the BBB. This compound has a molecular weight of 167.63 g/mol , which is well below this threshold. While direct experimental data on its lipophilicity and BBB transport is lacking, its relatively small size is a favorable characteristic.

Putative Neuroprotective and Anticonvulsant Mechanisms

The suggested neuroprotective and anticonvulsant properties of DMABA-HCl are likely downstream consequences of its potential to enhance GABAergic inhibition.[1]

Attenuation of Excitotoxicity

An excess of the excitatory neurotransmitter glutamate can lead to a phenomenon known as excitotoxicity, a process implicated in neuronal damage in various neurodegenerative diseases and seizures. By increasing the availability of GABA, DMABA-HCl could potentially counteract this hyperexcitability, thereby protecting neurons from glutamate-induced damage.

Seizure Threshold Modulation

Epileptic seizures are often characterized by uncontrolled, excessive, and synchronous neuronal activity in the brain. A key strategy in anticonvulsant therapy is to enhance GABAergic inhibition. If DMABA-HCl is indeed a GABA precursor, it would elevate the seizure threshold by increasing the inhibitory tone in the brain.

Figure 2: Proposed workflow for the neuroprotective and anticonvulsant effects of DMABA-HCl.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for DMABA-HCl, a series of targeted experiments are required. The following protocols outline key methodologies.

In Vitro Assessment of BBB Permeability

Objective: To determine if DMABA-HCl can cross an in vitro model of the blood-brain barrier.

Methodology:

-

Cell Culture: Co-culture of brain capillary endothelial cells with astrocytes on a transwell insert to form a tight barrier.

-

Barrier Integrity Measurement: Transendothelial electrical resistance (TEER) is measured to confirm the integrity of the in vitro BBB.

-

Permeability Assay:

-

Add a known concentration of DMABA-HCl to the apical (blood side) chamber of the transwell.

-

At various time points, collect samples from the basolateral (brain side) chamber.

-

Quantify the concentration of DMABA-HCl in the basolateral samples using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

In Vivo Microdialysis for CNS Penetration and Metabolism

Objective: To confirm that DMABA-HCl crosses the BBB in a living organism and is metabolized to GABA.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as a rat or mouse.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex).

-

Drug Administration: Administer a systemic dose of DMABA-HCl (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples from the brain at regular intervals.

-

Neurochemical Analysis: Analyze the dialysate samples for concentrations of both DMABA-HCl and GABA using a sensitive analytical technique like HPLC with fluorescence detection or LC-MS.

-

Data Analysis: Plot the concentration-time profiles of DMABA-HCl and GABA in the brain to assess BBB penetration and conversion to GABA.

Knowledge Gaps and Future Directions

While the proposed mechanisms of action for DMABA-HCl are biochemically plausible, they remain largely speculative without direct experimental validation. Key areas for future research include:

-

Enzymatic Conversion: Identification of the specific enzymes responsible for the demethylation of DMABA to GABA.

-

Receptor Binding Studies: Direct assessment of whether DMABA-HCl or its metabolites interact with GABA receptors or other neuronal receptors.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies to correlate the concentration of DMABA-HCl and its metabolites in the brain with behavioral or physiological outcomes.

-

Efficacy in Disease Models: Evaluation of the therapeutic potential of DMABA-HCl in animal models of epilepsy and neurodegenerative diseases.

Conclusion

This compound presents an intriguing profile as a potential neuroactive agent. Its low molecular weight and structural similarity to GABA strongly suggest a role as a GABAergic prodrug. The hypothesized mechanisms, centered on its conversion to GABA following passage across the blood-brain barrier, provide a solid foundation for its observed, albeit anecdotally reported, neuroprotective and anticonvulsant effects. However, it is imperative that these putative mechanisms are rigorously tested through the experimental approaches outlined in this guide. The elucidation of its precise molecular interactions will be crucial for unlocking its full therapeutic potential and for the rational design of future neuropharmacological agents.

References

-

Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Radominska-Pandya, A., Chen, G., Czernik, P. J., Little, J. M., & Szafranski, K. (2014). Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis. In Methods in Enzymology (Vol. 542, pp. 235-254). Academic Press.

-

PubMed. (n.d.). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid ([(3)H]GABA) release from rat hippocampal slices by nicotinic receptor activation. Retrieved from [Link]

- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

-

PubMed Central (PMC). (n.d.). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Research Applications of 4-(Dimethylamino)butanoic Acid Hydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document synthesizes the currently available scientific information on 4-(Dimethylamino)butanoic acid hydrochloride. Due to limited direct experimental data on this specific compound, some sections of this guide, particularly concerning mechanisms of action and experimental protocols, are based on established principles for structurally related GABA analogs and N-alkylated amino acids. Researchers should use this guide as a foundational resource and validate all methodologies for their specific experimental context.

I. Introduction: Unveiling a Versatile Chemical Moiety

This compound, a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), presents a compelling subject for multifaceted research endeavors. Its structural similarity to GABA suggests a potential to modulate GABAergic neurotransmission, opening avenues for investigation into its neuropharmacological properties. Furthermore, its unique chemical structure makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide science. This guide provides a comprehensive overview of the known attributes and prospective research applications of this compound, offering a technical resource for scientists exploring its utility in neuroscience, drug discovery, and biotechnology.

II. Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and outcomes.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| CAS Number | 69954-66-1 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 153-155 °C | [1] |

| Solubility | Soluble in water | [2] |

III. Core Research Application: A Building Block in Peptide Synthesis

The primary and most well-documented application of this compound is in the realm of peptide synthesis.[1] Specifically, it serves as a non-canonical amino acid for incorporation into peptide chains, a strategy employed to enhance the therapeutic potential of peptides by improving their stability, potency, and pharmacokinetic profiles.

Causality in Experimental Choice: The Rationale for Incorporating N,N-Dimethylated Residues

The introduction of an N,N-dimethylated amino acid, such as 4-(dimethylamino)butanoic acid, into a peptide sequence is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. The N,N-dimethylation confers several advantageous properties:

-

Resistance to Enzymatic Degradation: The presence of the methyl groups on the nitrogen atom sterically hinders the approach of proteases, thereby preventing the cleavage of the adjacent peptide bonds and increasing the peptide's in vivo half-life.

-

Conformational Constraint: The N-alkylation restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.

-

Improved Membrane Permeability: The increased lipophilicity resulting from the methyl groups can facilitate the passive diffusion of the peptide across cellular membranes, improving its oral bioavailability and ability to reach intracellular targets.

Experimental Workflow: Solution-Phase Peptide Synthesis Incorporating 4-(Dimethylamino)butanoic Acid

The following protocol is a generalized procedure for the solution-phase synthesis of a dipeptide incorporating 4-(dimethylamino)butanoic acid. This method is adapted from established protocols for the coupling of N-alkylated amino acids.[3][4]

Figure 1: Workflow for solution-phase dipeptide synthesis.

Protocol:

-

Protection of Reactants:

-

Protect the N-terminus of the first amino acid (e.g., Alanine) with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Protect the C-terminus of 4-(dimethylamino)butanoic acid by esterification, for example, by reacting it with methanol in the presence of thionyl chloride to form the methyl ester hydrochloride. Neutralize with a suitable base before coupling.

-

-

Coupling Reaction:

-

Dissolve Boc-protected Alanine (1 equivalent) and 4-(dimethylamino)butanoic acid methyl ester (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by column chromatography on silica gel.

-

-

Deprotection:

-

Remove the Boc protecting group by treating the purified dipeptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Saponify the methyl ester using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to yield the final dipeptide.

-

IV. Potential Therapeutic Applications: Exploring the GABAergic Connection

The structural analogy of 4-(dimethylamino)butanoic acid to GABA strongly suggests that it may interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making GABA receptors a key target for therapeutic intervention.

A. Potential as an Anticonvulsant Agent

Hypothesized Mechanism of Action:

Epilepsy is characterized by neuronal hyperexcitability. Many antiepileptic drugs function by enhancing GABAergic inhibition. It is plausible that this compound could exert anticonvulsant effects through one or more of the following mechanisms:

-

Direct Agonism at GABA Receptors: The compound may bind to and activate GABA-A or GABA-B receptors, mimicking the action of GABA and leading to neuronal hyperpolarization.

-

Positive Allosteric Modulation: It might bind to an allosteric site on GABA-A receptors, enhancing the effect of endogenous GABA.

-

Inhibition of GABA Reuptake or Metabolism: By inhibiting GABA transporters (GATs) or the enzyme GABA transaminase (GABA-T), the compound could increase the synaptic concentration of GABA.

Figure 2: Hypothesized anticonvulsant mechanisms of action.

Experimental Protocol: In Vivo Evaluation of Anticonvulsant Activity

The following protocol describes a standard pentylenetetrazole (PTZ)-induced seizure model in mice to screen for anticonvulsant activity, a method commonly used for evaluating GABAergic compounds.[5][6]

-

Animal Model: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

-

Drug Administration:

-

Dissolve this compound in sterile saline.

-

Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A control group should receive an equivalent volume of saline.

-

-

Induction of Seizures:

-

Thirty minutes after drug administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

-

Observation and Scoring:

-

Immediately after PTZ injection, observe each mouse individually for 30 minutes.

-

Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

-

Score the seizure severity based on a standardized scale (e.g., Racine scale).

-

Record the percentage of animals protected from mortality.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of the compound on seizure parameters.

B. Potential as a Neuroprotective Agent

Hypothesized Mechanism of Action:

Neurodegenerative diseases are often associated with excitotoxicity, oxidative stress, and inflammation. Enhanced GABAergic signaling can counteract excitotoxicity and may have broader neuroprotective effects.[7] Potential mechanisms for this compound include:

-

Counteracting Excitotoxicity: By promoting inhibitory neurotransmission, the compound can reduce the excessive neuronal firing caused by glutamate, a key driver of excitotoxicity.

-

Modulation of Intracellular Signaling Pathways: GABA receptor activation can trigger downstream signaling cascades that promote cell survival and reduce apoptosis.

-

Anti-inflammatory Effects: Some GABA analogs have been shown to modulate neuroinflammation.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol utilizes a hydrogen peroxide (H₂O₂)-induced oxidative stress model in a neuronal cell line (e.g., SH-SY5Y) to assess neuroprotective potential.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Pre-treat the cells with the compound for a specified period (e.g., 2 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours. A control group should not be exposed to H₂O₂.

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and analyze the data to determine the concentration-dependent neuroprotective effect of the compound.

V. Future Directions and Conclusion

This compound is a molecule with demonstrated utility and intriguing potential. While its role in peptide synthesis is established, its pharmacological profile remains largely unexplored. The structural relationship to GABA provides a strong rationale for investigating its effects on the central nervous system.

Future research should focus on:

-

Elucidating the precise mechanism of action: Radioligand binding studies and electrophysiological recordings are needed to determine its affinity for and activity at GABA receptor subtypes.

-

Comprehensive in vivo studies: Expanding the evaluation of its anticonvulsant and neuroprotective effects in a wider range of animal models is crucial.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to optimize its pharmacological properties.

VI. References

-

Nassiri Koopaei, M., Moghimirad, P., Saeedian Moghadam, E., Nassiri Koopaei, N., Amanlou, M., Akbarzadeh, T., Sharifzadeh, M., & Amini, M. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research, 24(1), e157392. [Link]

-

Shayakhmetova, G. M., Bondarenko, L. B., & Matvienko, A. G. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Experimental and Clinical Pharmacology, 86(10), 45-53. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Nassiri Koopaei, M., Amanlou, M., Akbarzadeh, T., Sharifzadeh, M., & Amini, M. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian journal of pharmaceutical research : IJPR, 24(1), e157392. [Link]

-

Canzoniero, L. M., & Sensi, S. L. (2002). A sensitive and selective assay of neuronal degeneration in cell culture. Journal of neuroscience methods, 119(1), 1–8. [Link]

-

Al-Abdullah, N. H., El-Azab, A. S., & Al-Ghamdi, S. B. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules (Basel, Switzerland), 26(11), 3241. [Link]

-

García, D. A., Helguera, P. R., & Garda, H. A. (2017). Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Life sciences, 175, 1–8. [Link]

-

García, D. A., Helguera, P. R., & Garda, H. A. (2017). Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Life Sciences, 175, 1-8. [Link]

-

Nassiri Koopaei, M., Moghimirad, P., Saeedian Moghadam, E., Nassiri Koopaei, N., Amanlou, M., et al. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iran J Pharm Res, 24(1):e157392. [Link]

-

Valente, T., Gella, A., & Piras, S. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Neurodegenerative Disease Drug Discovery. Neuromethods. [Link]

-

Bhat, S. A., Reddy, D. S., & Gaman, M.-A. (2024). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 25(11), 5916. [Link]

-

ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... Retrieved from [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]

-

AESnet. (2013). IN-VIVO-1H-MRS-CAN-DETECT-REGIONAL-GABA-CHANGES-IN-A-MOUSE-MODEL-OF-EPILEPSY. Retrieved from [Link]

-

Lason, W., & Chlebicka, M. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International journal of molecular sciences, 22(5), 2717. [Link]

-

Kang, J. Y., Lee, J. Y., & Kim, Y. S. (2017). 2.3. Neuronal Cell Culture and Measurement of Neuronal Cell Protect Effect. Bio-protocol, 7(18), e2555. [Link]

-

Jäger, T., & König, B. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules (Basel, Switzerland), 25(20), 4758. [Link]

-

Zaccara, G., & Lattanzi, S. (2022). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS drugs, 36(3), 227–243. [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Chatterjee, S. S., Gabard, B., & Krieglstein, J. (2006). Role of GABAergic antagonism in the neuroprotective effects of bilobalide. Pharmacology, biochemistry, and behavior, 83(1), 1–10. [Link]

-

Semantic Scholar. (n.d.). Neuronal cell culture from human embryonic stem cells as in vitro model for neuroprotection. Retrieved from [Link]

-

Al-Khrasani, M., Al-Ghanim, Z., & Al-Zahrani, A. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 947. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-